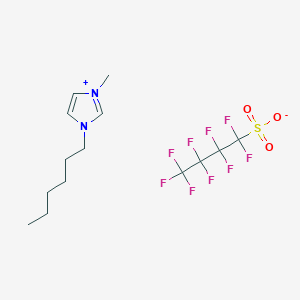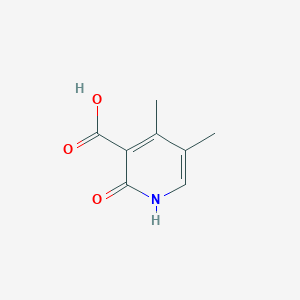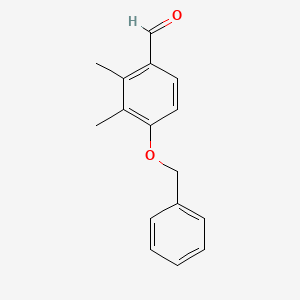
5-Chloro-4-methoxy-2-methyl-phenylisocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-methoxy-2-methyl-phenylisocyanate, also known as CMMPI, is a chemical compound belonging to the family of isocyanates. It is a colorless liquid with a pungent odor and a melting point of -42.9°C. CMMPI is used in a variety of applications, including the synthesis of pharmaceuticals, the production of polyurethanes, and as a catalyst in organic synthesis. It is also used as a reagent in research laboratories to study the biochemical and physiological effects of compounds.
Applications De Recherche Scientifique
5-Chloro-4-methoxy-2-methyl-phenylisocyanate has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine. It has also been used to study the effects of compounds on cell signaling pathways, as well as to study the effects of compounds on the regulation of gene expression. Additionally, this compound has been used to study the effects of compounds on the metabolism of lipids and carbohydrates.
Mécanisme D'action
The mechanism of action of 5-Chloro-4-methoxy-2-methyl-phenylisocyanate is not well understood. However, it is known that the compound is able to bind to the active site of acetylcholinesterase and inhibit its activity. Additionally, it is thought that this compound may interact with other cellular proteins and enzymes, such as those involved in the regulation of gene expression and cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of organisms, including humans. In humans, this compound has been shown to cause a decrease in acetylcholine levels in the brain, resulting in an increase in anxiety and depression-like behaviors. Additionally, this compound has been shown to cause changes in the expression of genes involved in the regulation of the immune system and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-Chloro-4-methoxy-2-methyl-phenylisocyanate in laboratory experiments has several advantages. It is a relatively inexpensive and easy to obtain reagent, and it is also relatively stable and easy to store. Additionally, it is non-toxic and can be used in a variety of experimental systems. However, there are some limitations to its use. This compound is a volatile compound, and its pungent odor can be irritating to laboratory personnel. Additionally, it is not soluble in water, and therefore must be used in an organic solvent.
Orientations Futures
The use of 5-Chloro-4-methoxy-2-methyl-phenylisocyanate in research laboratories is likely to continue to increase in the future. Possible future directions include the use of this compound as a tool to study the effects of compounds on the regulation of gene expression and cellular signaling pathways. Additionally, this compound could be used to study the effects of compounds on the metabolism of lipids and carbohydrates. Furthermore, this compound could be used to study the effects of compounds on the development and progression of diseases, such as cancer and Alzheimer’s disease. Finally, this compound could be used to study the effects of compounds on the regulation of the immune system.
Méthodes De Synthèse
5-Chloro-4-methoxy-2-methyl-phenylisocyanate is synthesized through a process called Friedel-Crafts alkylation. This process involves the reaction of a chloroarene, such as 4-chlorotoluene, with an alkene, such as ethylene, in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction produces a chlorinated aromatic compound, such as 4-chloro-2-methyl-phenylisocyanate, which is then reacted with a base, such as sodium methoxide, to produce this compound.
Propriétés
IUPAC Name |
1-chloro-5-isocyanato-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-6-3-9(13-2)7(10)4-8(6)11-5-12/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQSFGYCEMYIEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N=C=O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



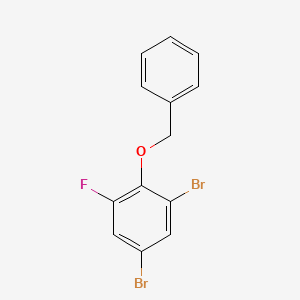



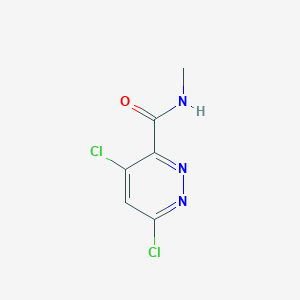

![4-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)furo[3,2-c]pyridine](/img/structure/B6357529.png)
